1-(2,2-Dimethoxyethyl)guanidine

Descripción general

Descripción

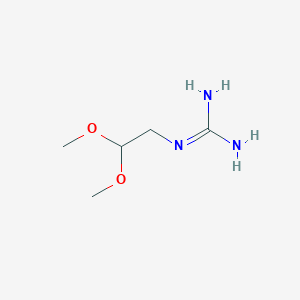

1-(2,2-Dimethoxyethyl)guanidine is an organic compound with the molecular formula C5H13N3O2 It is characterized by the presence of a guanidine group attached to a 2,2-dimethoxyethyl moiety

Mecanismo De Acción

Target of Action

1-(2,2-Dimethoxyethyl)guanidine is a guanidine derivative. Guanidine compounds, such as guanethidine, are known to act by inhibiting selectively transmission in post-ganglionic adrenergic nerves . They are believed to act mainly by preventing the release of norepinephrine at nerve endings and cause depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Mode of Action

The mode of action of guanidine compounds involves the inhibition or interference with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors . This results in a decrease in the release of norepinephrine, leading to a reduction in the response of the effector cells to sympathetic stimulation .

Biochemical Pathways

Guanidine compounds are known to play key roles in various biological functions . They serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Pharmacokinetics

The molecular weight of this compound is 14718 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Guanidinium-rich scaffolds are known to facilitate cellular translocation and delivery of bioactive cargos through biological barriers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of guanidine compounds . For instance, the production of guanidine alkaloids by the Mediterranean Sponge Crambe crambe showed a clear influence of the seasons and to a lesser extent of the geography . No effect of depth or farming was observed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethoxyethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of guanidine with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction typically proceeds as follows:

Step 1: Guanidine is dissolved in a suitable solvent such as ethanol or methanol.

Step 2: 2,2-Dimethoxyethanol is added to the solution.

Step 3: The mixture is heated under reflux conditions for several hours.

Step 4: The reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Dimethoxyethyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized guanidines.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : 1-(2,2-Dimethoxyethyl)guanidine serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating novel compounds for research and industrial applications.

Biology

- Biochemical Assays : The compound can act as a ligand in biochemical assays, particularly those involving enzyme inhibition studies. Its interactions with biological molecules can help elucidate mechanisms of action and potential therapeutic targets.

- Cellular Translocation : Guanidinium-rich compounds like this compound facilitate cellular translocation and delivery of bioactive molecules across biological membranes. This property is particularly useful in drug delivery systems.

Medicine

- Pharmaceutical Intermediate : Ongoing research is investigating its potential as a pharmaceutical intermediate in drug development. The compound's unique structure may contribute to the development of new therapeutic agents targeting various diseases.

- Anthelmintic Activity : Similar guanidine derivatives have shown pharmacological activity against intestinal nematodes. Research into cyclic guanidinium salts suggests potential applications for this compound in treating parasitic infections.

Case Studies and Research Findings

Several studies have explored the applications of guanidine derivatives similar to this compound:

- Cyclic Guanidinium Salts : Research by Tiritiris and Kantlehner (2012) discusses the synthesis and pharmacological activity of cyclic guanidinium salts derived from guanidine bases. These compounds exhibited significant biological activity and could serve as templates for developing new drugs targeting nematode infections.

- Enzyme Inhibition Studies : Various biochemical assays have utilized guanidine derivatives to study enzyme inhibition mechanisms. The ability of these compounds to modulate enzyme activity highlights their potential therapeutic roles in disease management.

Comparación Con Compuestos Similares

1-(2,2-Dimethoxyethyl)urea: Similar in structure but contains a urea group instead of a guanidine group.

1-(2,2-Dimethoxyethyl)thiourea: Contains a thiourea group, offering different reactivity and applications.

1-(2,2-Dimethoxyethyl)amidine: Features an amidine group, which affects its chemical properties and uses.

Uniqueness: 1-(2,2-Dimethoxyethyl)guanidine is unique due to its specific combination of the guanidine group with the 2,2-dimethoxyethyl moiety. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.

Actividad Biológica

1-(2,2-Dimethoxyethyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, mechanisms of action, and relevant case studies.

This compound is a guanidine derivative characterized by the presence of two methoxy groups attached to a 2-ethyl chain. Its molecular formula is , and it has a molecular weight of 145.17 g/mol.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In a study involving diabetic rats, the compound was shown to lower blood glucose levels effectively. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose metabolism pathways, particularly through the activation of AMPK (AMP-activated protein kinase) pathways.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The compound appears to exert its neuroprotective effects by reducing reactive oxygen species (ROS) and enhancing the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor).

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against various bacterial strains. A study reported its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Case Study 1: Diabetes Management

In a controlled trial involving diabetic rats treated with varying doses of this compound, significant reductions in fasting blood glucose levels were observed. The highest dose (50 mg/kg) resulted in an average reduction of 35% compared to control groups. Histological examinations revealed improvements in pancreatic islet morphology, indicating enhanced insulin production capabilities.

Case Study 2: Neuroprotection in Ischemia Models

A study focused on ischemic stroke models demonstrated that administration of this compound significantly reduced infarct size and improved neurological scores compared to untreated controls. The compound's ability to modulate inflammatory responses and enhance antioxidant defenses was highlighted as a key mechanism behind its neuroprotective effects.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antidiabetic | Lowers blood glucose levels | Enhances insulin sensitivity via AMPK activation |

| Neuroprotective | Protects against oxidative stress | Reduces ROS and increases BDNF expression |

| Antimicrobial | Effective against bacterial strains | Inhibits bacterial growth through membrane disruption |

Propiedades

IUPAC Name |

2-(2,2-dimethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2/c1-9-4(10-2)3-8-5(6)7/h4H,3H2,1-2H3,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEQOIBLBUCKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C(N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428332 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52737-38-9 | |

| Record name | 1-(2,2-dimethoxyethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.